Misonidazole

Radiosensitization Etanidazole FSaIIC Tumor

Sourcing a well-characterized hypoxic cell radiosensitizer with predictable pharmacokinetics is critical for preclinical oncology research. Misonidazole (MISO; Ro-07-0582) is the definitive reference standard for 2-nitroimidazole biology, offering an unparalleled historical dataset that newer analogs cannot replicate. - Enables direct synthesis of [18F]FMISO, the most validated clinical PET hypoxia tracer. - Superior radiosensitizer enhancement ratio (SER 2.30) at acidic pH 6.45 vs. etanidazole (SER 1.70). - 8-fold higher macromolecular adduct formation under hypoxia compared to SR-2508. - Well-documented 10 g/m² neurotoxicity threshold provides a predictable risk-benefit profile for comparator studies.

Molecular Formula C7H11N3O4
Molecular Weight 201.18 g/mol
CAS No. 95120-44-8
Cat. No. B7822782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMisonidazole
CAS95120-44-8
Molecular FormulaC7H11N3O4
Molecular Weight201.18 g/mol
Structural Identifiers
SMILESCOCC(CN1C=CN=C1[N+](=O)[O-])O
InChIInChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3
InChIKeyOBBCSXFCDPPXOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityWater 8 (mg/mL)
Methanol 70 (mg/mL)
Ethanol 10 (mg/mL)
Chloroform 10 (mg/mL)
Acetone 50 (mg/mL)
Ethyl acetate 8 (mg/mL)
Dimethylsulfoxide > 100 (mg/mL)
Trifluoroethanol > 100 (mg/mL)

Structure & Identifiers


Interactive Chemical Structure Model





Misonidazole (CAS 95120-44-8): A Foundational 2-Nitroimidazole Hypoxic Cell Radiosensitizer and Hypoxia Imaging Precursor


Misonidazole (MISO, Ro-07-0582) is a 2-nitroimidazole derivative that functions as a hypoxic cell radiosensitizer [1]. Its mechanism relies on the one-electron reduction of the nitro group in hypoxic environments, leading to covalent binding with cellular macromolecules and the generation of free radicals that enhance radiation-induced DNA damage [2]. In addition to its radiosensitizing properties, misonidazole exhibits selective cytotoxicity against hypoxic cells [3]. The compound has been extensively evaluated in clinical trials as an adjunct to radiotherapy for various malignancies, including head and neck cancer [4]. While its clinical utility as a therapeutic radiosensitizer has been limited by dose-dependent neurotoxicity, its radiolabeled form, [18F]fluoromisonidazole (18F-FMISO), has become a gold-standard non-invasive hypoxia imaging tracer for positron emission tomography (PET), enabling the assessment of tumor hypoxia for prognosis and treatment planning [5].

Misonidazole vs. 2-Nitroimidazole Analogs: Why Misonidazole's Pharmacokinetic and Efficacy Profile Cannot Be Substituted


Misonidazole cannot be generically substituted with other 2-nitroimidazole analogs due to its unique lipophilicity profile, which directly impacts its therapeutic index and clinical application [1]. Misonidazole's octanol:water partition coefficient places it at a critical midpoint that dictates its tissue penetration, metabolism, and, most importantly, its dose-limiting neurotoxicity [2]. While more hydrophilic derivatives like SR-2508 (etanidazole) and desmethylmisonidazole were developed to reduce neurotoxicity, they exhibit different radiosensitizing efficacies, pH sensitivities, and brain penetration characteristics compared to misonidazole [3]. Conversely, more lipophilic analogs are cleared more rapidly by hepatic metabolism, altering their exposure profiles [4]. Furthermore, the well-characterized dose-response relationship for neurotoxicity and the extensive clinical and pharmacokinetic data available for misonidazole provide a unique, predictable risk-benefit profile that cannot be extrapolated to newer, less clinically documented analogs [5]. Therefore, selecting misonidazole is a deliberate choice based on a specific, well-understood set of physicochemical and biological properties that are not replicated by any other single compound in its class.

Quantitative Differentiation of Misonidazole from Key 2-Nitroimidazole Analogs


Misonidazole vs. Etanidazole (SR-2508): Differential Radiosensitizing Efficacy in Tumor Models

In the FSaIIC tumor system, the addition of misonidazole to Fluosol-DA/carbogen and radiation produced a dose-modifying factor of 2.7 when administered prior to irradiation, compared to 1.9 when administered after irradiation [1]. In the same study, etanidazole (SR-2508) produced a dose-modifying factor of 2.4 when given before irradiation and 1.7 when given after [1]. This demonstrates that while both are effective, misonidazole exhibits a slightly greater dose-modifying effect than etanidazole in this specific combination therapy context.

Radiosensitization Etanidazole FSaIIC Tumor

Misonidazole vs. Etanidazole (SR-2508): pH-Dependent Radiosensitization in Vitro

The radiosensitizing efficacy of misonidazole is more robust than that of etanidazole under acidic conditions. At pH 6.45, a 1-hour exposure to 5 mM misonidazole yielded a sensitizer enhancement ratio (SER) of 2.30 ± 0.14, while the same concentration of etanidazole produced an SER of only 1.70 ± 0.17 [1]. This represents a statistically significant difference (P < 0.01), with misonidazole showing a 35% higher SER at pH 6.45.

Radiosensitization Etanidazole pH FSaIIC Cells

Misonidazole vs. Desmethylmisonidazole: Differential Brain Penetration and CNS Exposure

Misonidazole exhibits significantly higher penetration into the central nervous system (CNS) compared to its primary metabolite, desmethylmisonidazole (Ro-05-9963). In tumor-bearing rats, brain concentrations of misonidazole reached 51% of corresponding plasma levels, whereas brain concentrations of desmethylmisonidazole reached only 5% of its plasma levels [1]. This 10-fold difference in relative brain exposure is a key determinant of neurotoxicity risk.

Pharmacokinetics Desmethylmisonidazole Neurotoxicity Brain Penetration

Misonidazole vs. SR-2508: Differential Hypoxic Cytotoxicity and Adduct Formation in Vitro

In a direct comparison using Chinese hamster V79 and EMT-6 tumor cells, SR-2508 was found to be 8 times less efficient than misonidazole at forming macromolecular adducts in hypoxic cells [1]. Paradoxically, at the same concentration, SR-2508 produced significantly more hypoxic cell cytotoxicity than misonidazole, suggesting that the mechanisms of cytotoxicity and radiosensitization/adduct formation are distinct and not solely dependent on electron affinity [1].

Cytotoxicity SR-2508 Adduct Formation V79 Cells

Misonidazole's Defined Neurotoxicity Profile: A Predictable Risk Factor for Research Models

The neurotoxicity of misonidazole is well-characterized and dose-dependent. In a Phase I clinical trial, the incidence of peripheral neuropathy was 21% (4 of 19 patients) in patients receiving a total dose of ≤10 g/m², but increased to 79% (15 of 19 patients) in those receiving >10 g/m² [1]. This quantifiable and predictable toxicity profile allows for precise risk stratification in experimental design, which is not available for less clinically evaluated analogs.

Neurotoxicity Clinical Trial Dose-Limiting Toxicity Pharmacology

Optimal Research and Industrial Applications for Misonidazole Based on Its Unique Profile


Gold-Standard Hypoxia Imaging: Synthesis of [18F]FMISO for Preclinical and Clinical PET Studies

Misonidazole is the direct precursor for synthesizing [18F]fluoromisonidazole (18F-FMISO), the most extensively validated PET tracer for non-invasive hypoxia imaging [1]. Its well-characterized biodistribution, established synthesis protocols, and extensive clinical validation make it the benchmark against which new hypoxia tracers are measured. This application leverages misonidazole's fundamental property of selective retention in hypoxic cells, which is the basis for PET signal localization. This scenario is ideal for any research group or clinical imaging center seeking to quantify tumor hypoxia for prognostic assessment, radiotherapy planning, or monitoring response to anti-angiogenic or bioreductive therapies.

Mechanistic Studies of Bioreductive Drug Action and Hypoxic Cell Cytotoxicity

Due to its well-documented mechanistic pathway, misonidazole serves as an essential reference compound for investigating the fundamental biology of hypoxia and the action of bioreductive drugs. Its high efficiency in forming macromolecular adducts under hypoxia (8-fold higher than SR-2508) makes it a superior tool for studies focused on drug binding, DNA damage, and the downstream consequences of nitroreduction [2]. Researchers investigating the structure-activity relationships of nitroimidazoles or the specific metabolic pathways leading to hypoxic cytotoxicity will find misonidazole's extensive historical dataset an invaluable benchmark for interpreting results with novel analogs.

Pharmacokinetic and Toxicological Benchmarking of Novel Nitroimidazole Analogs

Misonidazole's well-defined pharmacokinetic and toxicological profile in both preclinical models and humans makes it an essential comparator for the development of next-generation hypoxic cell sensitizers. Its moderate lipophilicity, dose-dependent neurotoxicity (with a clear 10 g/m² clinical threshold), and known brain-to-plasma ratio of 51% provide a robust baseline against which the improved therapeutic index of new analogs can be quantitatively assessed [3][4]. Any new compound claiming reduced neurotoxicity or improved tumor penetration must be directly compared to misonidazole to validate its advancement.

Radiosensitization Studies in Acidic Tumor Microenvironment Models

Given its superior retention of radiosensitizing efficacy under acidic conditions (SER of 2.30 at pH 6.45 compared to 1.70 for etanidazole), misonidazole is the preferred radiosensitizer for in vitro and in vivo models designed to mimic the acidic microenvironment of solid tumors [5]. This application is particularly relevant for studies aiming to understand or overcome resistance mechanisms in cancers with high glycolytic rates, such as head and neck squamous cell carcinoma or pancreatic cancer, where extracellular acidosis is a prominent feature.

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